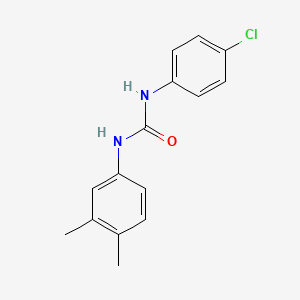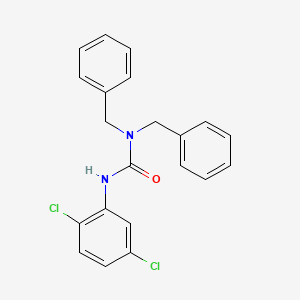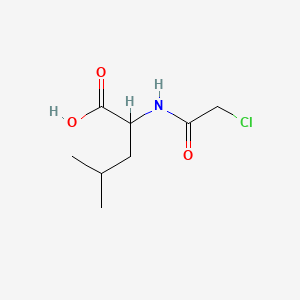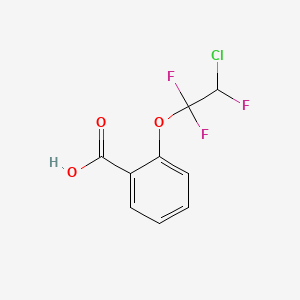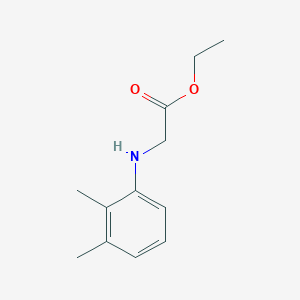![molecular formula C20H12Cl4N2 B11959729 n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) CAS No. 58869-52-6](/img/structure/B11959729.png)
n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline): is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with dichloroaniline groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) typically involves the condensation reaction between benzene-1,4-dicarbaldehyde and 3,4-dichloroaniline. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) may be used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through various pathways, including hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)
- n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dibromoaniline)
- n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-difluoroaniline)
Uniqueness
n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) is unique due to the presence of chlorine atoms, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it particularly useful in specific applications.
Eigenschaften
CAS-Nummer |
58869-52-6 |
|---|---|
Molekularformel |
C20H12Cl4N2 |
Molekulargewicht |
422.1 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)-1-[4-[(3,4-dichlorophenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C20H12Cl4N2/c21-17-7-5-15(9-19(17)23)25-11-13-1-2-14(4-3-13)12-26-16-6-8-18(22)20(24)10-16/h1-12H |
InChI-Schlüssel |
LDOOKAXZJXPUPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=NC2=CC(=C(C=C2)Cl)Cl)C=NC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


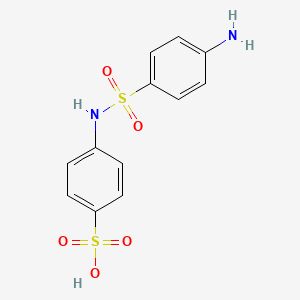
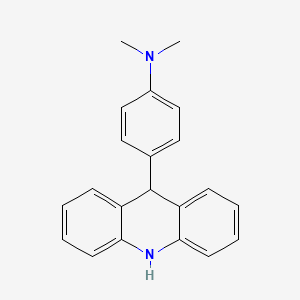
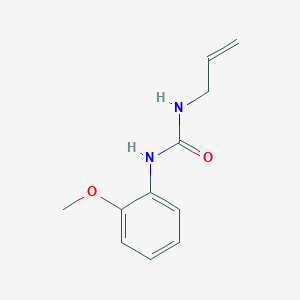

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11959685.png)
![3-[(Benzylmethylamino)methyl]-2-norbornanone](/img/structure/B11959693.png)
